![molecular formula C14H22O6Si2 B12545517 (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] CAS No. 142210-31-9](/img/structure/B12545517.png)
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is a chemical compound that features a phenylene group bonded to two dimethoxy(oxiran-2-yl)silane groups. This compound is of interest due to its unique structure, which combines the properties of both phenylene and silane groups, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] typically involves the reaction of 1,4-phenylenediamine with dimethoxy(oxiran-2-yl)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified using techniques like distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves its interaction with various molecular targets and pathways. The oxirane rings in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, thereby influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(trimethoxysilyl)benzene
- Bis(dimethoxymethylsilyl)benzene
- Bis(triethoxysilyl)benzene
Uniqueness
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is unique due to the presence of both oxirane and silane groups in its structure. This combination imparts distinct reactivity and properties, making it more versatile compared to other similar compounds. The oxirane groups provide sites for further functionalization, while the silane groups enhance the compound’s stability and compatibility with various substrates.
Properties
CAS No. |
142210-31-9 |
|---|---|
Molecular Formula |
C14H22O6Si2 |
Molecular Weight |
342.49 g/mol |
IUPAC Name |
[4-[dimethoxy(oxiran-2-yl)silyl]phenyl]-dimethoxy-(oxiran-2-yl)silane |
InChI |
InChI=1S/C14H22O6Si2/c1-15-21(16-2,13-9-19-13)11-5-7-12(8-6-11)22(17-3,18-4)14-10-20-14/h5-8,13-14H,9-10H2,1-4H3 |
InChI Key |
RSMFPDSWXBIWTB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CO1)(C2=CC=C(C=C2)[Si](C3CO3)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


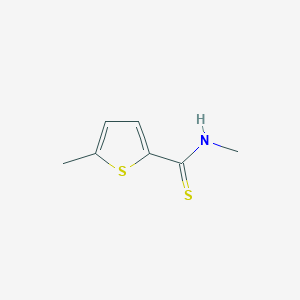
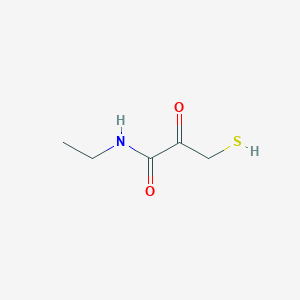
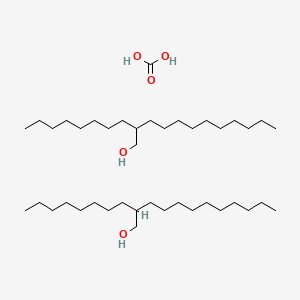
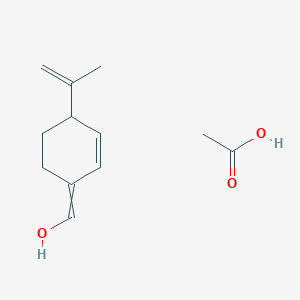
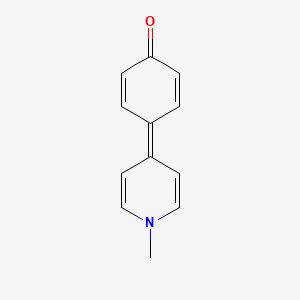
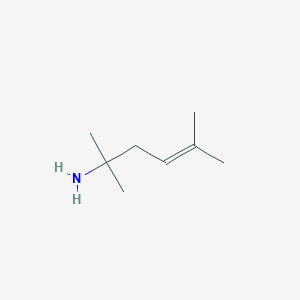
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
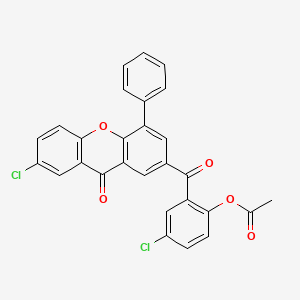
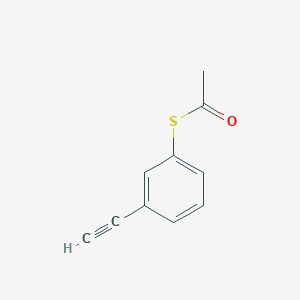
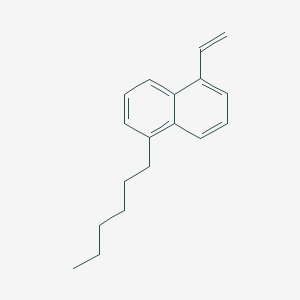
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
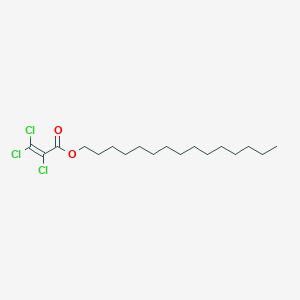
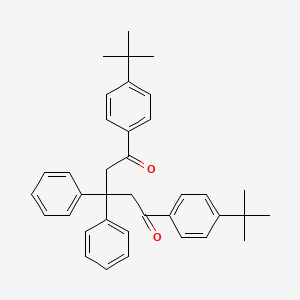
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
